

An In-Depth Technical Guide to Bpin-Cyclohexene-COOEt (CAS: 1049004-32-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bpin-Cyclohexene-COOEt*

Cat. No.: *B1428741*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as **Bpin-Cyclohexene-COOEt**. This versatile building block is of significant interest in medicinal chemistry and organic synthesis, particularly for its role in constructing complex molecular architectures. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its applications in Suzuki-Miyaura cross-coupling reactions and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Safety Data

Bpin-Cyclohexene-COOEt is a liquid at room temperature and should be stored at -20°C for long-term stability.^{[1][2]} It is classified as harmful and requires careful handling in a laboratory setting.^[1]

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	1049004-32-1	[1] [2]
Molecular Formula	C ₁₅ H ₂₅ BO ₄	[2]
Molecular Weight	280.17 g/mol	[2]
IUPAC Name	ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate	[1]
Synonym(s)	Bpin-Cyclohexene-COOEt, 1-Ethoxycarbonylcyclohex-3-ene-4-boronic acid pinacol ester	[3]
SMILES	CC1(C)C(C) (C)OB(C2=CCC(C(OCC)=O)C C2)O1	[2]
InChI Key	ZREZDODZGZVRBD-UHFFFAOYSA-N	[1]

Table 2: Physical and Chemical Data

Property	Value	Reference(s)
Physical Form	Liquid	[1]
Purity	≥95% - 97%	[1] [4]
Boiling Point	312.6 ± 52.0 °C at 760 mmHg	[1] [5]
Density	1.03 g/cm ³	[5]
Refractive Index	1.473	[5]
Storage Temperature	-20°C	[1] [2]

Table 3: Computational Data

Descriptor	Value	Reference(s)
Topological Polar Surface Area (TPSA)	44.76 Å ²	[2]
LogP	2.9074	[2]
Hydrogen Bond Acceptors	4	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	3	[2]

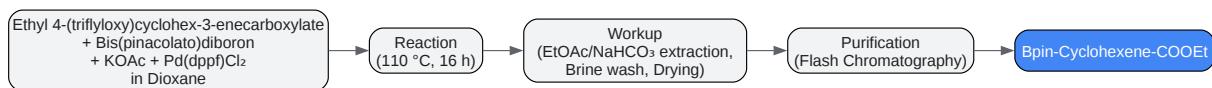
Table 4: Safety Information

Hazard Statement	Code	Reference(s)
Harmful if swallowed	H302	[1]
Causes skin irritation	H315	[1]
Causes serious eye irritation	H319	[1]
May cause respiratory irritation	H335	[1]

Synthesis of Bpin-Cyclohexene-COOEt

The synthesis of **Bpin-Cyclohexene-COOEt** can be achieved through a palladium-catalyzed cross-coupling reaction between a cyclohexenyl triflate and bis(pinacolato)diboron.[\[3\]](#)

Experimental Protocol


Materials:

- Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate
- Bis(pinacolato)diboron (B₂pin₂)
- Potassium acetate (KOAc)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

- Dioxane
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a reaction vessel containing dioxane (5 mL), add Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl₂ (10 mg, 0.05 mmol).[3]
- Heat the reaction mixture to 110 °C and stir for 16 hours.[3]
- After the reaction is complete, cool the mixture to room temperature.[3]
- Partition the mixture between ethyl acetate (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL).[3]
- Separate the aqueous phase and extract it twice more with ethyl acetate (2 x 10 mL).[3]
- Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.[3]
- Filter the mixture and concentrate the solvent under reduced pressure.[3]
- Purify the crude product by flash chromatography (25% EtOAc in petroleum ether) to yield the final product.[3]

[Click to download full resolution via product page](#)

Synthesis workflow for **Bpin-Cyclohexene-COOEt**.

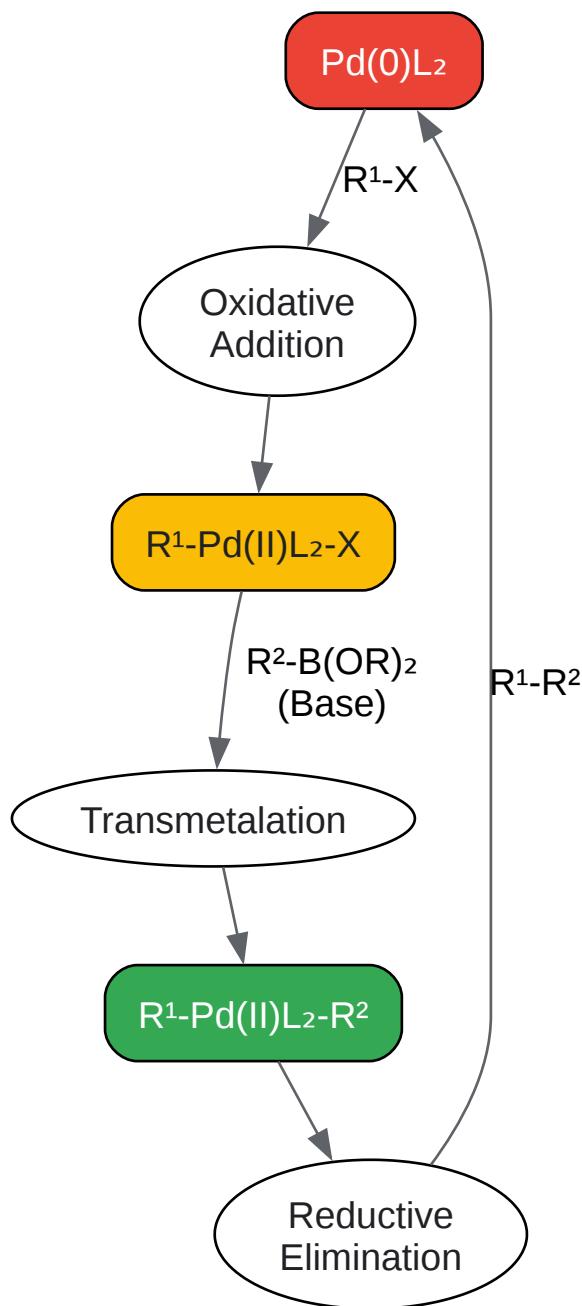
Applications in Organic Synthesis and Drug Discovery

Bpin-Cyclohexene-COOEt is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and as a linker in the development of PROTACs.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester functionality of **Bpin-Cyclohexene-COOEt** allows for the formation of new carbon-carbon bonds with various organic halides or triflates, a reaction of fundamental importance in the synthesis of complex organic molecules, including pharmaceuticals.[6][7]

Representative Experimental Protocol:


Materials:

- Aryl or vinyl halide/triflate
- **Bpin-Cyclohexene-COOEt**
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , CsF)
- Solvent (e.g., dioxane, toluene/water mixture)

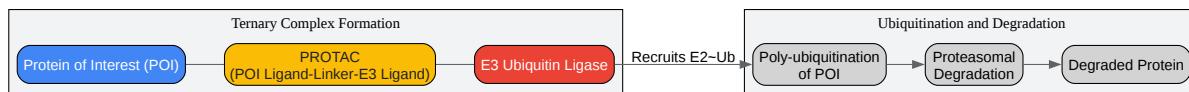
Procedure:

- In a reaction vessel under an inert atmosphere (e.g., Argon), dissolve the aryl or vinyl halide/triflate (1.0 equiv), **Bpin-Cyclohexene-COOEt** (1.1-1.5 equiv), and the palladium catalyst (2-5 mol%).[4]
- Add the base (2.0-3.0 equiv) and the solvent.[4]

- Degas the reaction mixture.
- Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[4]
- Cool the reaction to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent, dry the organic layer, and concentrate.
- Purify the product by column chromatography.

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.


Linker for PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.^{[1][5]} The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the POI and E3 ligase to form a

productive ternary complex. **Bpin-Cyclohexene-COOEt** can serve as a versatile scaffold for constructing these linkers.

Representative PROTAC Synthesis Workflow:

The synthesis of a PROTAC using **Bpin-Cyclohexene-COOEt** as a linker component would typically involve a multi-step sequence. The boronic ester can be utilized in a Suzuki-Miyaura coupling to attach a ligand for the POI. The ester group can then be hydrolyzed to a carboxylic acid, which can be coupled to a linker attached to the E3 ligase ligand via amide bond formation.

[Click to download full resolution via product page](#)

General mechanism of action for a PROTAC.

Stability and Reactivity

Pinacol boronic esters, such as **Bpin-Cyclohexene-COOEt**, are generally more stable than their corresponding boronic acids, which facilitates their purification and handling.^[2] However, they can be susceptible to hydrolysis, deboronation, and oxidation under certain conditions.^[2] The stability of boronic esters is a critical consideration in both their storage and their application in synthetic reactions.^[8]

Conclusion

Bpin-Cyclohexene-COOEt (CAS: 1049004-32-1) is a valuable and versatile chemical building block with significant applications in modern organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions and as a component in the synthesis of PROTACs makes it a compound of high interest for researchers in these fields. This guide provides essential technical information to support its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine enamine.net
- 3. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents patents.google.com
- 4. rsc.org [rsc.org]
- 5. Click chemistry in the development of PROTACs - PMC pmc.ncbi.nlm.nih.gov
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Bpin-Cyclohexene-COOEt (CAS: 1049004-32-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1428741#bpin-cyclohexene-ooet-cas-number-1049004-32-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com